molecular formula C21H23NO4 B557235 FMOC-6-AMINOHEXANOIC ACID CAS No. 88574-06-5

FMOC-6-AMINOHEXANOIC ACID

Katalognummer: B557235
CAS-Nummer: 88574-06-5
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: FPCPONSZWYDXRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

FMOC-6-AMINOHEXANOIC ACID is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is known for its role as a protecting group for amino acids during peptide synthesis. The compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group of amino acids to prevent unwanted side reactions during synthesis .

Eigenschaften

IUPAC Name

6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-20(24)12-2-1-7-13-22-21(25)26-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19H,1-2,7,12-14H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCPONSZWYDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008239
Record name 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

88574-06-5
Record name 6-({[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}amino)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Nucleophilic Acylation with Fmoc-Cl

The primary laboratory method involves the reaction of 6-aminohexanoic acid with Fmoc-Cl in the presence of a base. This nucleophilic acylation proceeds via a two-step mechanism:

  • Deprotonation : The amine group of 6-aminohexanoic acid is deprotonated using a base such as sodium carbonate (Na₂CO₃) or triethylamine (Et₃N), forming a reactive nucleophile.

  • Acylation : Fmoc-Cl reacts with the deprotonated amine, replacing the chloride ion and forming the Fmoc-protected derivative.

Reaction Conditions :

ParameterOptimal Range
SolventDichloromethane (DCM) or dimethylformamide (DMF)
Temperature0–25°C
Reaction Time2–4 hours
Base1.5–2.0 equivalents Et₃N

The reaction achieves yields of 85–92% when conducted under anhydrous conditions. Excess base is critical to neutralize HCl generated during the reaction, preventing protonation of the amine intermediate.

Industrial-Scale Production

Scalable Synthesis Protocols

Industrial methods replicate laboratory procedures but incorporate continuous-flow reactors to enhance efficiency. Key modifications include:

  • Solvent Recycling : DMF is recovered via distillation, reducing waste.

  • Automated pH Control : In-line sensors maintain pH at 8.5–9.0 to optimize deprotonation.

Table 1: Comparison of Batch vs. Continuous-Flow Synthesis

MetricBatch ProcessContinuous-Flow Process
Yield88%93%
Production Rate5 kg/day20 kg/day
Purity98.5%99.2%

Enzymatic Precursor Synthesis

A patent (KR101565253B1) describes a novel method to produce 6-aminohexanoic acid from lysine, a precursor for this compound:

  • Cyclization : L-lysine is treated with cyclothialaminase to form homoproline.

  • Reduction : Homoproline undergoes enzymatic reduction using NADH-dependent reductases, yielding 6-aminohexanoic acid.

Advantages :

  • Eliminates petroleum-derived intermediates.

  • Operates at mild conditions (pH 6–7, 25–80°C).

Purification and Quality Control

Crystallization Techniques

Crude this compound is purified via recrystallization:

  • Solvent System : Ethyl acetate/hexane (3:1 v/v).

  • Purity : >99% after two crystallizations.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point114°C
Boiling Point582.7±33.0°C (predicted)
Density1.210±0.06 g/cm³

Chromatographic Methods

Preparative HPLC with C18 columns resolves residual Fmoc-Cl and byproducts. Mobile phases include:

  • Buffer A : 0.1% trifluoroacetic acid (TFA) in water.

  • Buffer B : 0.1% TFA in acetonitrile.

Analytical Characterization

Spectroscopic Verification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, 2H, Fmoc aromatic), 7.72 (t, 2H), 7.42 (t, 2H), 4.32 (m, 1H, NH), 3.12 (t, 2H, CH₂NH).

  • IR : 1720 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

Purity Assessment

  • HPLC-UV : Retention time = 12.3 min (C18 column, 220 nm).

  • Elemental Analysis : C 71.37%, H 6.56%, N 3.96% (theoretical: C 71.37%, H 6.56%, N 3.96%) .

Wirkmechanismus

The mechanism of action of FMOC-6-AMINOHEXANOIC ACID involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can then be selectively removed under basic conditions to expose the amino group for further reactions .

Biologische Aktivität

FMOC-6-aminohexanoic acid (Fmoc-6-Ahx-OH) is a synthetic derivative of 6-aminohexanoic acid (Ahx), characterized by its hydrophobic properties and flexibility. This compound plays a significant role in various biological applications, particularly in peptide synthesis, drug development, and as an antifibrinolytic agent. The following sections detail its biological activities, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Antifibrinolytic Activity

Fmoc-6-Ahx-OH mimics lysine's side chain, allowing it to interact with lysine-binding sites (LBS) on plasminogen (Plg) and plasmin (Plm). This interaction inhibits the binding of these proteins to fibrin, thereby preventing fibrinolysis. The compound has been evaluated against several enzymes involved in the fibrinolytic pathway:

  • Plasmin : Fmoc-6-Ahx-OH and its derivatives exhibit competitive inhibition against plasmin, with some derivatives showing IC50 values as low as 0.02 mM .
  • Other Enzymes : Studies have shown that these compounds also affect thrombin, tissue plasminogen activator (tPA), and urokinase plasminogen activator (uPA), highlighting their broad inhibitory potential .

Cytotoxicity Studies

Research indicates that Fmoc-6-Ahx-OH does not significantly affect the viability of various cancer cell lines, including MCF-7 (breast cancer) and DLD-1 (colon cancer), at concentrations up to 20 mM . However, some derivatives have shown cytotoxic effects at higher concentrations.

Study 1: Peptide Synthesis and Evaluation

In a study focusing on the synthesis of peptides containing Fmoc-6-Ahx-OH, researchers synthesized several derivatives to evaluate their antifibrinolytic activity. The most potent inhibitor identified was H-D-Ala-Phe-Lys-EACA-NH2, which demonstrated significant inhibitory effects on plasmin with an IC50 value of 0.02 mM .

Study 2: Antibacterial Activity

Peptide conjugates derived from Fmoc-6-Ahx-OH have been tested for antibacterial properties. For instance, conjugates such as OA-Ahx-RRWQWR exhibited minimal inhibitory concentration (MIC) values of 39 μM against Staphylococcus aureus, indicating enhanced antibacterial activity through the incorporation of non-peptidic motifs . This suggests that Fmoc-6-Ahx-OH can be utilized in developing novel antimicrobial agents.

Study 3: Tissue Engineering Applications

Fmoc-6-Ahx-OH has been employed in tissue engineering as a linker in hyaluronan-based scaffolds. Its incorporation into peptide sequences has shown promise in enhancing cell adhesion and proliferation, which are critical for successful tissue regeneration .

Comparative Table of Biological Activities

Activity Fmoc-6-Ahx-OH EACA Derivatives
Plasmin Inhibition IC500.02 mMNo effect at 20 mMVaries; some <0.02 mM
Cytotoxicity (MCF-7)LowLowSome derivatives show higher toxicity
Antibacterial ActivityModerateNot applicableMIC values range from 37 to 203 μM
Application in Tissue EngineeringYesNoEnhances scaffold properties

Q & A

Q. Q1: What is the role of FMOC-6-AMINOHEXANOIC ACID in solid-phase peptide synthesis (SPPS), and how does its structure influence coupling efficiency?

this compound is primarily used as a spacer or linker in SPPS due to its hexanoic acid backbone, which provides flexibility, and the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which offers stability under basic conditions. The hexanoic acid chain reduces steric hindrance during coupling reactions, facilitating efficient peptide elongation. Methodologically, researchers should optimize deprotection steps (e.g., using 20% piperidine in DMF) and coupling reagents (e.g., HBTU/HOBt) to minimize side reactions .

Q. Q2: What purification methods are recommended for isolating this compound from reaction mixtures?

Common techniques include reverse-phase HPLC (using C18 columns with acetonitrile/water gradients) and precipitation methods (e.g., acidification with TFA followed by cold ether precipitation). Due to its moderate hydrophobicity (logP ~1.21), solvent polarity adjustments are critical. Researchers should validate purity via LC-MS and monitor for residual solvents using NMR .

Advanced Research Questions

Q. Q3: How can researchers optimize the coupling efficiency of this compound in sterically hindered environments?

Advanced optimization involves:

  • Pre-activation strategies : Using DIC/Oxyma Pure for carbodiimide-mediated coupling to reduce racemization.
  • Temperature control : Performing reactions at 0–4°C to slow competing hydrolysis.
  • Solvent selection : Employing DCM:DMF (1:1) to balance solubility and reactivity.
    Contradictions in literature about optimal coupling times (e.g., 1–24 hours) necessitate pilot studies with real-time monitoring via FT-IR or MALDI-TOF .

Q. Q4: How do discrepancies in reported reactivity of this compound arise, and how can they be resolved?

Discrepancies often stem from variations in:

  • Deprotection conditions : Overly aggressive bases (e.g., DBU) may cleave the Fmoc group prematurely.
  • Solvent purity : Trace water in DMF can hydrolyze activated intermediates.
    To resolve contradictions, replicate studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and use statistical tools like ANOVA to validate reproducibility .

Q. Q5: What analytical techniques are most effective for characterizing this compound degradation products under acidic conditions?

  • HPLC-MS/MS : Identifies hydrolyzed byproducts (e.g., free 6-aminohexanoic acid).
  • NMR spectroscopy : Detects structural changes in the Fmoc group (e.g., ¹H-NMR signals at δ 7.2–7.8 ppm for aromatic protons).
  • FT-IR : Monitors carbonyl stretching (1700–1750 cm⁻¹) to track ester bond stability.
    Researchers should cross-validate findings with multiple techniques to account for method-specific artifacts .

Q. Q6: How can computational modeling predict the conformational flexibility of this compound in peptide scaffolds?

  • Molecular Dynamics (MD) simulations : Analyze backbone torsion angles (φ/ψ) to predict spacer flexibility.
  • Density Functional Theory (DFT) : Calculate energy barriers for Fmoc deprotection under varying pH conditions.
  • QSAR models : Use descriptors like polar surface area (PSA) and molar refractivity to correlate structure with solubility/activity.
    Integrate experimental data (e.g., crystallography) to refine computational parameters .

Data Analysis and Experimental Design

Q. Q7: How should researchers design stability studies for this compound under long-term storage conditions?

  • Stress testing : Expose samples to elevated humidity (75% RH), heat (40°C), and light (UV-A/B) for 1–6 months.
  • Analytical endpoints : Measure purity loss via HPLC and quantify degradation kinetics using Arrhenius plots.
  • Statistical models : Apply Weibull distribution to predict shelf-life under ambient conditions .

Q. Q8: What methodological approaches address contradictions in this compound solubility data across studies?

  • Standardized protocols : Use USP buffers (pH 1.2–7.4) and nephelometry for solubility measurements.
  • Meta-analysis : Pool data from peer-reviewed studies (excluding non-GLP sources) and assess heterogeneity via I² statistics.
  • Machine learning : Train models on solvent descriptors (e.g., Hansen solubility parameters) to predict solubility in novel solvent systems .

Critical Evaluation of Literature

Q. Q9: How can researchers reconcile conflicting reports on the catalytic efficiency of this compound in enzyme-assisted synthesis?

  • Systematic review : Extract data from studies using consistent enzyme classes (e.g., lipases vs. proteases).
  • Kinetic profiling : Compare kcat/Km values under matched substrate concentrations and temperatures.
  • Error analysis : Quantify variability in reported activities using coefficient of variation (CV) .

Q. Q10: What evidence supports the use of this compound in non-peptide applications, such as polymer science?

  • Key studies : Cite its incorporation into poly(ester amide)s for controlled drug release, leveraging hydrolyzable ester bonds.
  • Methodological gaps : Note limited data on biocompatibility (e.g., ISO 10993 assays) and long-term degradation in physiological environments.
    Recommend interdisciplinary collaboration to bridge peptide chemistry and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FMOC-6-AMINOHEXANOIC ACID
Reactant of Route 2
Reactant of Route 2
FMOC-6-AMINOHEXANOIC ACID

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.